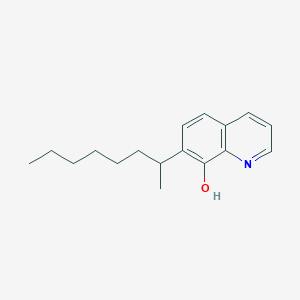
7-(Octan-2-YL)quinolin-8-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Octan-2-YL)quinolin-8-OL is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The structure of this compound consists of a quinoline ring system substituted with an octan-2-yl group at the 7th position and a hydroxyl group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Octan-2-YL)quinolin-8-OL can be achieved through several synthetic routes. One common method involves the alkylation of quinolin-8-ol with an appropriate alkyl halide, such as 2-bromooctane, under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Quinolin-8-ol and 2-bromooctane.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: Quinolin-8-ol is dissolved in the solvent, and the base is added. The mixture is then heated to reflux, and 2-bromooctane is added dropwise. The reaction is allowed to proceed for several hours until completion.
Workup: The reaction mixture is cooled, and the product is extracted with an organic solvent, such as ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude product. The crude product is then purified by column chromatography to yield pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems can be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
7-(Octan-2-YL)quinolin-8-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The octan-2-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-(Octan-2-YL)quinolin-8-OL has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(Octan-2-YL)quinolin-8-OL involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, it may target bacterial enzymes or cell membranes, disrupting their function and leading to cell death. In anticancer applications, it may interfere with cellular signaling pathways, inducing apoptosis or inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-Hydroxyquinoline: A parent compound with a hydroxyl group at the 8th position.
7-(Octan-2-YL)quinoline: Similar structure but lacks the hydroxyl group at the 8th position.
8-(Benzo[d]thiazol-2-yl)quinolin-7-ol: A quinoline derivative with a benzo[d]thiazol-2-yl group at the 8th position.
Uniqueness
7-(Octan-2-YL)quinolin-8-OL is unique due to the presence of both the octan-2-yl group and the hydroxyl group, which may confer distinct chemical and biological properties compared to other quinoline derivatives. The combination of these functional groups can enhance its solubility, reactivity, and potential biological activities.
Properties
CAS No. |
88015-72-9 |
|---|---|
Molecular Formula |
C17H23NO |
Molecular Weight |
257.37 g/mol |
IUPAC Name |
7-octan-2-ylquinolin-8-ol |
InChI |
InChI=1S/C17H23NO/c1-3-4-5-6-8-13(2)15-11-10-14-9-7-12-18-16(14)17(15)19/h7,9-13,19H,3-6,8H2,1-2H3 |
InChI Key |
HGQMYHZIWLKGGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)C1=C(C2=C(C=CC=N2)C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Ethylthio)-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11859436.png)
![4'-[(Trimethylsilyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B11859437.png)
![Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride](/img/structure/B11859440.png)
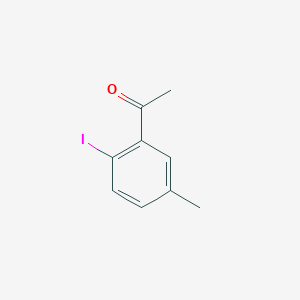
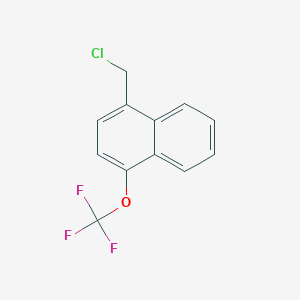
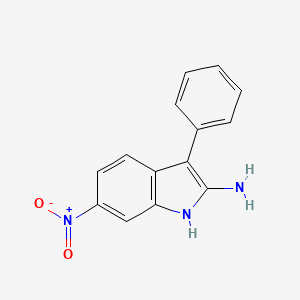
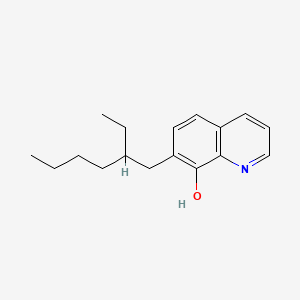
![9-Phenylnaphtho[2,3-c]furan-1(3H)-one](/img/structure/B11859470.png)
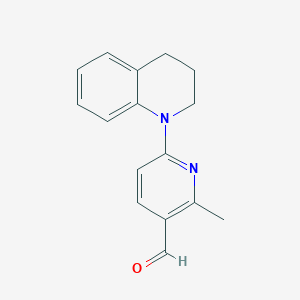
![2-(Propylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11859484.png)
![1H-Purin-2-amine, 6-[(3-fluorophenyl)methoxy]-](/img/structure/B11859487.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid](/img/structure/B11859490.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)pyrrolo[1,2-c]pyrimidine-3-carboxamide](/img/structure/B11859492.png)
![6-Methyl-6,11-dihydrothiochromeno[4,3-b]indole](/img/structure/B11859501.png)
